LogP and Lipophilicity Differentiation: 3-Bromo vs. 4-Bromo vs. 5-Bromo Regioisomers
The 3-bromo regioisomer exhibits a calculated LogP of 2.3098, which is identical to the 5-bromo isomer (LogP 2.3098) but substantially higher than the 4-bromo isomer (LogP 1.6095) [1][2]. This 0.7 LogP unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times, solubility in aqueous media, and passive membrane permeability in cellular assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.3098 |
| Comparator Or Baseline | 4-Bromothiophene-2-carboxamide (1.6095); 5-Bromothiophene-2-carboxamide (2.3098) |
| Quantified Difference | ΔLogP = +0.7003 vs. 4-bromo isomer; no difference vs. 5-bromo isomer |
| Conditions | In silico prediction using standard fragment-based methods |
Why This Matters
The higher LogP of the 3-bromo compound relative to the 4-bromo isomer ensures distinct chromatographic behavior and potentially greater membrane permeability in cell-based assays, which is a critical parameter for medicinal chemistry optimization.
- [1] 3-BROMOTHIOPHENE-2-CARBOXAMIDE, Molbase, CAS 78031-18-2, LogP 2.3098. View Source
- [2] 5-Bromothiophene-2-carboxamide, Molbase, CAS 76371-66-9, LogP 2.3098. View Source
